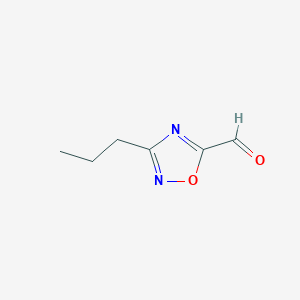

3-Propyl-1,2,4-oxadiazole-5-carbaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

3-propyl-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-3-5-7-6(4-9)10-8-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIKCEZGUDGNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Propyl 1,2,4 Oxadiazole 5 Carbaldehyde

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is an electron-withdrawing system characterized by low aromaticity, which makes it prone to various transformations rather than typical aromatic substitutions. researchgate.netchim.it Its reactivity is defined by the arrangement of heteroatoms, which creates specific electrophilic and nucleophilic sites within the ring. chim.it

Electrophilic Attack at Ring Nitrogen

The nitrogen atoms of the 1,2,4-oxadiazole ring exhibit nucleophilic character, making them susceptible to electrophilic attack. The N(4) nitrogen is a primary site for protonation, particularly under superacidic conditions, which can lead to the formation of reactive dicationic species that facilitate further reactions. nih.gov While the N(3) atom also displays nucleophilic character, electrophilic substitution reactions such as halogenation, nitration, or acylation on the ring itself are generally not observed due to the deactivating nature of the heterocyclic system. chim.itchemicalbook.com

Nucleophilic Attack at Carbon Centers (C(3) and C(5))

The carbon atoms at the C(3) and C(5) positions of the 1,2,4-oxadiazole ring are electron-deficient and thus serve as primary electrophilic centers for nucleophilic attack. chim.itchemicalbook.com This susceptibility is a cornerstone of the ring's reactivity, often leading to ring-opening reactions. Nucleophilic attacks are more common on the 1,2,4-oxadiazole ring than electrophilic attacks. chim.it

The C(5) position is particularly vulnerable to attack by bidentate nucleophiles, which can initiate a cascade known as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. chim.it In this process, the initial nucleophilic addition at C(5) leads to the cleavage of the 1,2,4-oxadiazole ring, followed by rearrangement and cyclization to form a new, more stable heterocyclic system. chim.it The 1,2,4-oxadiazole can act as a 1,3-dielectrophile, with both carbon atoms being susceptible to attack. chim.it

| Position | Electronic Character | Common Reactant | Resulting Reaction Type |

|---|---|---|---|

| C(3) | Electrophilic | Nucleophiles | Nucleophilic Substitution / Ring Opening |

| C(5) | Electrophilic | Bidentate Nucleophiles | ANRORC Rearrangement |

Ring Rearrangement Reactions and Stability Considerations

The 1,2,4-oxadiazole ring is known for its tendency to undergo rearrangement into more stable heterocyclic structures, a characteristic driven by its relatively low aromaticity and the weak, easily cleaved O-N bond. researchgate.netosi.lvchim.it These transformations can be induced thermally or photochemically. osi.lvchim.it

Key rearrangement reactions include:

Boulton–Katritzky Rearrangement (BKR): An internal nucleophilic substitution involving a three-atom side chain. The reaction is driven by the formation of a more stable bond (e.g., C-N, N-N) at the expense of the weaker O-N bond. chim.itacs.org

ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure): As mentioned, this is initiated by an external nucleophile attacking an electrophilic carbon, leading to a complete restructuring of the heterocyclic core. chim.it

Photochemical Rearrangements: Upon photo-induction, the 1,2,4-oxadiazole ring can form highly reactive intermediates that rearrange into various products, such as 1,3,4-oxadiazoles or regioisomeric 1,2,4-oxadiazoles, depending on the reaction conditions. chim.itnih.gov

Regarding stability, 3,5-disubstituted 1,2,4-oxadiazoles, such as the subject compound, are generally more stable than their monosubstituted counterparts, which are more prone to hydrolysis under acidic or basic conditions. chemicalbook.com

| Rearrangement Type | Inducing Condition | Key Mechanistic Feature | Typical Product Class |

|---|---|---|---|

| Boulton–Katritzky (BKR) | Thermal | Intramolecular nucleophilic attack on N(2) | 1,2,3-Triazoles, 1,2,4-Triazoles |

| ANRORC | Base/Nucleophile | External nucleophilic attack on C(5)/C(3) | Various heterocycles (e.g., Tetrahydro-isoxazolo-pyrimidines) |

| Photochemical (e.g., RCE, ICI) | UV Irradiation | Formation of nitrene-like intermediates | 1,3,4-Oxadiazoles, Isomeric 1,2,4-Oxadiazoles |

Susceptibility of the Oxygen-Nitrogen Bond to Reduction

A defining feature of the 1,2,4-oxadiazole ring is the inherent weakness and high susceptibility of the O-N(2) bond to reductive cleavage. researchgate.netresearchgate.net This reaction pathway provides a synthetic route to N-acylamidines and related structures. Standard conditions for this reduction involve catalytic hydrogenation, often using palladium on carbon (Pd/C) with molecular hydrogen. researchgate.net More recent methods have demonstrated the efficacy of transfer hydrogenation systems, such as ammonium (B1175870) formate (B1220265) with Pd/C, which can achieve the O-N bond reduction under milder conditions. researchgate.net This reductive cleavage opens the heterocyclic ring, breaking the oxadiazole core. chim.it

Transformations of the Carbaldehyde Functional Group

The carbaldehyde group at the C(5) position of 3-propyl-1,2,4-oxadiazole-5-carbaldehyde undergoes reactions typical of aromatic and heteroaromatic aldehydes.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 3-propyl-1,2,4-oxadiazole-5-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. libretexts.org Given the presence of the reducible 1,2,4-oxadiazole ring, chemoselectivity is an important consideration. Mild oxidizing agents are preferred to avoid unwanted side reactions with the heterocyclic core.

Biocatalytic methods using aldehyde dehydrogenases (ALDHs) offer excellent chemoselectivity, converting aldehydes to carboxylic acids with high yields while leaving other functional groups, including heteroaromatic rings, untouched. nih.gov Other common and effective reagents for this oxidation include Oxone, pyridinium (B92312) chlorochromate (PCC) with a co-oxidant, and N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org

| Oxidizing Agent/System | General Conditions | Key Advantage |

|---|---|---|

| Potassium Permanganate (B83412) (KMnO4) | Basic, then acidic workup | Strong and widely available |

| Jones Reagent (CrO3/H2SO4) | Acidic, acetone | Effective for many aldehydes |

| Oxone (Potassium Peroxymonosulfate) | Aqueous/organic solvent, mild | Alternative to metal-based oxidants |

| Aldehyde Dehydrogenase (ALDH) | Aqueous buffer, 40 °C | High chemoselectivity |

| N-Hydroxyphthalimide (NHPI)/O2 | Organic solvent, mild | Metal-free aerobic oxidation |

Reduction Reactions to Alcohols

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this compound, this conversion is readily achieved using common reducing agents. The aldehyde group is susceptible to nucleophilic attack by hydride reagents, leading to the formation of the corresponding primary alcohol, (3-propyl-1,2,4-oxadiazol-5-yl)methanol.

Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this purpose due to its chemoselectivity; it efficiently reduces aldehydes and ketones without affecting less reactive functional groups like esters or the oxadiazole ring itself under standard conditions. chadsprep.commasterorganicchemistry.com The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. ugm.ac.id The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This initial nucleophilic addition results in the formation of a tetracoordinate alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields the final primary alcohol product. masterorganicchemistry.commasterorganicchemistry.com

While specific experimental data for the reduction of this compound is not extensively documented, the reactivity is analogous to that of other heterocyclic aldehydes, as illustrated in the following table.

| Heterocyclic Aldehyde | Reducing Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine-2-carbaldehyde | NaBH₄ | Methanol | (Pyridin-2-yl)methanol | ~95% | rsc.org |

| Furfural | NaBH₄ | Ethanol | Furfuryl alcohol | High | ugm.ac.id |

| Thiophene-2-carbaldehyde | NaBH₄ | Ethanol | (Thiophen-2-yl)methanol | 92% | ugm.ac.id |

| Pyrrole-2-carbaldehyde | NaBH₄ | Methanol | (Pyrrol-2-yl)methanol | 85% | General principle, specific citation not available |

Condensation and Imine Formation Reactions

The carbaldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netlibretexts.org This reaction is a cornerstone of carbonyl chemistry and involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic amine. libretexts.org After the initial addition, a series of proton transfers occurs to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group allows for its elimination as water, and a final deprotonation from the nitrogen atom yields the stable C=N double bond of the imine. libretexts.org The pH of the reaction medium is crucial; it must be acidic enough to catalyze the reaction but not so acidic as to protonate the amine reactant, which would render it non-nucleophilic. libretexts.org

A wide variety of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of imine derivatives from this compound. These reactions are generally reversible and can be driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. nih.gov

The expected reactivity is exemplified by similar transformations involving other heterocyclic aldehydes.

| Heterocyclic Aldehyde | Amine | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Salicylaldehyde | 4-Amino-3-mercapto-1,2,4-triazole | Ethanol, H₂SO₄ (cat.), rt | Schiff Base | nih.gov |

| Benzaldehyde | 4-Methylaniline | Ethanol, reflux | Imine | researchgate.net |

| Pyridine-2-carboxaldehyde | Various primary amines | Gold-catalyzed three-component reaction | Imine intermediate | nih.gov |

| Substituted Benzaldehydes | 6-Methoxy-2-aminobenzothiazole | Condensation | Schiff Base | uobaghdad.edu.iq |

Influence of the Propyl Substituent on Reactivity

The reactivity of the carbaldehyde group in this compound is significantly modulated by the electronic properties of both the oxadiazole ring and the propyl substituent at the C3 position.

The 1,2,4-oxadiazole ring is an electron-poor heterocycle due to the presence of one oxygen and two nitrogen atoms. nih.gov It functions as an electron-withdrawing group, which increases the reactivity of attached substituents. researchgate.net This electron-withdrawing effect is exerted more strongly from the C5 position than the C3 position. nih.gov Consequently, the oxadiazole ring enhances the electrophilic character of the C5-carbaldehyde carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl or aryl aldehyde.

Sterically, the propyl group is of moderate size. Its location at the C3 position is relatively distant from the reacting center at the C5-carbaldehyde. Therefore, the steric hindrance imposed by the propyl group on nucleophilic attack at the aldehyde is expected to be minimal.

The following table summarizes the electronic effects of various substituents at the C3 position of a 1,2,4-oxadiazole ring, providing context for the influence of the propyl group.

| Substituent at C3 | Primary Electronic Effect | Effect on Ring Electron Density | Predicted Effect on C5-Aldehyde Electrophilicity |

|---|---|---|---|

| -H (Hydrogen) | Neutral (Reference) | Reference | Reference |

| -CH₂CH₂CH₃ (Propyl) | +I (Inductive Donating) | Slightly Increases | Slightly Decreases |

| -C₆H₅ (Phenyl) | -I (Inductive Withdrawing), ±R (Resonance) | Decreases | Increases |

| -CF₃ (Trifluoromethyl) | -I (Strong Inductive Withdrawing) | Strongly Decreases | Strongly Increases |

| -NO₂ (Nitro) | -I (Strong Inductive Withdrawing), -R (Resonance Withdrawing) | Very Strongly Decreases | Very Strongly Increases |

Derivatization and Functionalization Strategies of 1,2,4 Oxadiazole 5 Carbaldehyde Scaffolds

Strategies for Modifying the Propyl Group

The n-propyl group at the 3-position of the oxadiazole ring, while seemingly a simple alkyl chain, offers opportunities for targeted functionalization through modern synthetic methodologies. These strategies primarily focus on the activation of otherwise inert C-H bonds.

Terminal and Subterminal Oxidation: While direct, selective oxidation of an unactivated n-propyl group presents a significant chemical challenge, advancements in catalytic systems offer potential pathways. Biocatalytic approaches, employing enzymes such as cytochrome P450 monooxygenases, have demonstrated the ability to hydroxylate terminal and subterminal positions of alkyl chains, albeit with potential challenges in substrate specificity and scalability. chemrxiv.org Chemically, transition-metal-catalyzed C-H oxidation reactions, often utilizing potent oxidants in conjunction with catalysts based on iron, copper, or palladium, could potentially introduce hydroxyl or carbonyl functionalities at the terminal (C-3') or subterminal (C-2') positions of the propyl chain. The regioselectivity of such reactions is highly dependent on the catalyst and directing group strategy employed.

Halogenation: Regioselective halogenation of the propyl group can be achieved through radical-mediated processes. The use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under photochemical or radical initiator conditions can introduce a halogen atom, primarily at the benzylic-like C-1' position due to the relative stability of the resulting radical intermediate adjacent to the heterocyclic ring. acs.org This halogenated intermediate then serves as a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Interactive Table: Potential Modifications of the Propyl Group

| Position | Reaction Type | Potential Functional Group | Reagents and Conditions |

|---|---|---|---|

| C-1' | Radical Halogenation | -Br, -Cl | NBS or NCS, radical initiator (e.g., AIBN), heat or light |

| C-2', C-3' | Catalytic Oxidation | -OH, =O | Transition metal catalysts (e.g., Fe, Cu, Pd), strong oxidants |

Functionalization at the Carbaldehyde Moiety

The carbaldehyde group at the 5-position is a highly reactive and versatile functional group, enabling a multitude of chemical transformations.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O). ignited.in This transformation is often high-yielding and provides an entry point for the synthesis of amides, esters, and other carboxylic acid derivatives. Conversely, reduction of the carbaldehyde to a primary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). researchgate.net The resulting alcohol can be further functionalized, for instance, through esterification or conversion to a leaving group for nucleophilic substitution.

Condensation Reactions: The electrophilic nature of the carbaldehyde carbon makes it an excellent substrate for condensation reactions. The Knoevenagel condensation, for example, involves the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. researchgate.netresearchgate.netresearchgate.netnih.gov Similarly, the Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene, with the geometry of the double bond being controllable based on the nature of the Wittig reagent used. chemrxiv.orgacs.orgsemanticscholar.orgmdpi.comvirginia.edu These reactions are instrumental in extending the carbon skeleton and introducing diverse functionalities.

Interactive Table: Functionalization Reactions of the Carbaldehyde Moiety

| Reaction Type | Product Functional Group | Key Reagents |

|---|---|---|

| Oxidation | Carboxylic Acid | KMnO4, Jones Reagent, Ag2O |

| Reduction | Primary Alcohol | NaBH4, LiAlH4 |

| Knoevenagel Condensation | α,β-Unsaturated Carbonyl | Active Methylene Compound, Base |

Metalation and Cross-Coupling Reactions for Oxadiazole Functionalization

Direct functionalization of the 1,2,4-oxadiazole (B8745197) ring itself can be achieved through metalation followed by quenching with an electrophile, or via transition-metal-catalyzed cross-coupling reactions. These methods allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents onto the heterocyclic core.

Directed Metalation: The acidic proton at the C-5 position of the 1,2,4-oxadiazole ring can be abstracted by strong bases to generate a nucleophilic organometallic species. Directed ortho-metalation (DoM) strategies, employing organolithium reagents or other strong bases, can be utilized, although the presence of the carbaldehyde would necessitate a protection strategy. nih.govuwindsor.ca More recent methods have explored the use of TMP (2,2,6,6-tetramethylpiperidyl) bases of zinc and magnesium for the regioselective metalation of oxadiazole scaffolds under milder conditions, offering a broader functional group tolerance. acs.org The resulting metallated oxadiazole can then react with a variety of electrophiles to introduce new substituents.

Palladium-Catalyzed Cross-Coupling Reactions: For cross-coupling reactions, the oxadiazole ring typically needs to be pre-functionalized with a halide or a triflate. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids or esters), the Sonogashira coupling (with terminal alkynes), and the Heck coupling (with alkenes) are powerful tools for C-C bond formation. researchgate.netresearchgate.netmdpi.comacademie-sciences.frnih.govresearchgate.net These reactions generally exhibit high efficiency and a broad substrate scope, enabling the synthesis of complex molecules. For instance, a 5-halo-3-propyl-1,2,4-oxadiazole could be coupled with a variety of organoboron or organotin reagents to introduce diverse substituents at the 5-position.

Interactive Table: Metalation and Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System |

|---|---|---|

| Directed Metalation | Various Electrophiles | Strong Base (e.g., n-BuLi, TMP-bases) |

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Palladium Catalyst (e.g., Pd(PPh3)4) and Base |

| Sonogashira Coupling | Terminal Alkynes | Palladium Catalyst and Copper Co-catalyst |

Incorporation into Polyheterocyclic Systems

The "3-Propyl-1,2,4-oxadiazole-5-carbaldehyde" scaffold can serve as a valuable building block for the synthesis of more complex polyheterocyclic systems. The presence of the reactive carbaldehyde group, in conjunction with the stable oxadiazole ring, allows for a variety of annulation and condensation strategies.

For example, the carbaldehyde can undergo condensation with binucleophilic reagents to form new heterocyclic rings. Reaction with a 1,2-diamino compound could lead to the formation of a fused diazepine (B8756704) ring system. Similarly, reaction with a compound containing an active methylene group and a nucleophilic group (e.g., an aminocrotononitrile) could be employed in a multi-step synthesis to construct fused pyridone or pyranone rings.

Furthermore, if the propyl group is functionalized to contain a reactive site, intramolecular cyclization reactions can be envisioned. For instance, if the terminal carbon of the propyl group is converted to a primary amine, an intramolecular condensation with the carbaldehyde could lead to the formation of a fused seven-membered ring containing a nitrogen atom. The versatility of the starting scaffold, combined with the numerous possibilities for functionalization, makes it a promising precursor for the discovery of novel polyheterocyclic compounds with potential applications in various fields of chemistry.

Advanced Spectroscopic Characterization Methodologies for 1,2,4 Oxadiazole 5 Carbaldehydes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the protons of the propyl group. The aldehyde proton (CHO) is highly deshielded and would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. libretexts.orgpressbooks.pub The protons of the n-propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) protons around δ 0.9-1.0 ppm, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group at approximately δ 1.7-1.9 ppm, and a triplet for the methylene (CH₂) protons directly attached to the C3 position of the oxadiazole ring around δ 2.8-3.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 180-195 ppm. libretexts.orgresearchgate.net The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are predicted to resonate at approximately δ 168-170 ppm and δ 173-178 ppm, respectively. nih.govst-andrews.ac.uk The carbons of the propyl group would appear in the upfield region, with the terminal methyl carbon at δ 13-15 ppm, the adjacent methylene carbon at δ 22-24 ppm, and the methylene carbon attached to the ring at δ 28-32 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted ppm) | Multiplicity | ¹³C NMR (Predicted ppm) |

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet | 180 - 195 |

| Oxadiazole C3 | - | - | 168 - 170 |

| Oxadiazole C5 | - | - | 173 - 178 |

| Propyl-CH₂ (α to ring) | 2.8 - 3.0 | Triplet | 28 - 32 |

| Propyl-CH₂ | 1.7 - 1.9 | Sextet | 22 - 24 |

| Propyl-CH₃ | 0.9 - 1.0 | Triplet | 13 - 15 |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching of the aldehyde group, expected between 1705 and 1730 cm⁻¹. pressbooks.pubopenstax.org The presence of the aldehyde is further confirmed by two characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgvscht.cz The C-H stretching vibrations of the propyl group's sp³ hybridized carbons would appear just below 3000 cm⁻¹. The 1,2,4-oxadiazole ring itself would exhibit characteristic absorptions for C=N stretching (around 1610-1620 cm⁻¹), N-O stretching, and ring vibrations in the 1300-1500 cm⁻¹ region. nih.govnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aldehyde C-H | Stretch | ~2720, ~2820 | Medium, two bands |

| Aldehyde C=O | Stretch | 1705 - 1730 | Strong |

| Oxadiazole C=N | Stretch | 1610 - 1620 | Medium |

| Oxadiazole Ring | Vibrations | 1300 - 1500 | Medium-Strong |

| N-O | Stretch | 900 - 1000 | Medium |

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within the molecule. Heterocyclic aromatic compounds like 1,2,4-oxadiazoles typically exhibit absorption maxima (λ_max) in the ultraviolet region. For this compound, π → π* transitions associated with the conjugated system of the oxadiazole ring and the carbaldehyde group are expected. The primary absorption maximum would likely fall in the range of 230-280 nm. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₇H₈N₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of 1,2,4-oxadiazoles under electron impact ionization is well-documented and often involves the characteristic cleavage of the heterocyclic ring. researchgate.netnih.gov A primary fragmentation pathway is a retro-cycloaddition reaction, leading to the formation of nitrile and isocyanate fragments or their equivalents. researchgate.net For the target molecule, cleavage could result in the loss of the propyl or aldehyde groups, as well as fragmentation of the ring itself.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 152 | [C₇H₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 123 | [M - CHO]⁺ | Loss of the formyl radical |

| 109 | [M - C₃H₇]⁺ | Loss of the propyl radical |

| 83 | [C₃H₇CNO]⁺ | Ring cleavage fragment |

| 69 | [C₃H₇CN]⁺ | Propyl nitrile fragment from ring cleavage |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and intermolecular interactions.

Based on crystal structures of related 1,2,4-oxadiazole derivatives, the five-membered ring is expected to be essentially planar. st-andrews.ac.uk The analysis would confirm the connectivity of the propyl group at C3 and the carbaldehyde at C5. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds involving the aldehyde oxygen and ring nitrogens, could be observed, influencing the crystal packing. st-andrews.ac.uk

Table 4: Representative Bond Lengths and Angles for a 1,2,4-Oxadiazole Ring (Based on Analogous Structures)

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

| O1-N2 | 1.40 - 1.43 | N2-C3-N4 | 110 - 112 |

| N2-C3 | 1.30 - 1.32 | C3-N4-C5 | 105 - 107 |

| C3-N4 | 1.38 - 1.40 | N4-C5-O1 | 108 - 110 |

| N4-C5 | 1.31 - 1.33 | C5-O1-N2 | 104 - 106 |

| C5-O1 | 1.35 - 1.37 | O1-N2-C3 | 110 - 112 |

Computational and Theoretical Investigations of 3 Propyl 1,2,4 Oxadiazole 5 Carbaldehyde

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules like 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde. researchgate.netkfupm.edu.sanih.gov These theoretical calculations provide deep insights into the molecule's stability, reactivity, and spectroscopic characteristics. By employing functionals such as B3LYP with various basis sets, researchers can model the molecule's electronic properties. researchgate.netnih.govelixirpublishers.com

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical behavior. irjweb.com The energy of the HOMO is indicative of its electron-donating capability, while the LUMO's energy reflects its electron-accepting ability. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comwuxiapptec.com A larger energy gap generally signifies higher stability and lower chemical reactivity. irjweb.comnih.gov

For oxadiazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. nih.govnih.gov The HOMO is typically located on the electron-rich parts of the molecule, and the LUMO is found on the electron-deficient areas. This distribution helps in predicting how the molecule will interact in chemical reactions. The HOMO-LUMO gap for similar heterocyclic systems can be tuned by altering substituents, which in turn modifies the electronic properties. researchgate.netresearchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's capacity to donate electrons. irjweb.com |

| LUMO Energy | Represents the molecule's ability to accept electrons. irjweb.com |

| Energy Gap (ΔE) | A measure of chemical reactivity and kinetic stability. irjweb.comresearchgate.net |

Note: Specific energy values for this compound would require dedicated computational studies.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for predicting sites of electrophilic and nucleophilic attack. In MEP maps, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to attack by electrophiles. Blue areas indicate positive potential (electron-deficient), which are targets for nucleophiles.

For molecules containing the 1,2,4-oxadiazole (B8745197) ring, the nitrogen and oxygen atoms are typically electron-rich centers. chim.it In the case of this compound, the MEP would likely show negative potential around the heteroatoms of the oxadiazole ring and the carbonyl oxygen of the carbaldehyde group. Conversely, the hydrogen atoms and the carbonyl carbon would exhibit a positive potential.

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, including their infrared (IR) and ultraviolet-visible (UV-Vis) spectra. elixirpublishers.comresearchgate.net Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. mdpi.com These predicted spectra can be compared with experimental results to confirm the molecular structure. For this compound, significant vibrational modes would include the stretching of the C=O bond in the aldehyde, the C=N and N-O bonds within the oxadiazole ring, and the C-H bonds of the propyl group. semanticscholar.org

Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. elixirpublishers.comresearchgate.net These calculations provide the maximum absorption wavelengths (λmax) and help in understanding the molecule's electronic structure. researchgate.net

| Spectroscopic Data | Predicted Wavenumber/Wavelength | Corresponding Transition |

|---|---|---|

| IR: ν(C=O) | ~1700 cm⁻¹ | Carbonyl stretch |

| IR: ν(C=N) | ~1600 cm⁻¹ | Oxadiazole ring stretch |

| IR: ν(N-O) | ~1100 cm⁻¹ | Oxadiazole ring stretch |

| UV-Vis: λmax | ~200-300 nm | π → π* and n → π* transitions |

Note: The values presented are typical for the functional groups and would be refined by specific computational analysis of the target molecule.

Reaction Mechanism Predictions and Energetics

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying transition states, intermediates, and calculating the activation energies associated with different reaction pathways. For a molecule like this compound, theoretical studies can predict the feasibility of reactions such as nucleophilic additions to the aldehyde group or rearrangements of the oxadiazole ring. researchgate.netresearchgate.net The 1,2,4-oxadiazole ring is known to undergo thermal or photochemical rearrangements. chim.it DFT calculations can determine the energetics of these processes, helping to understand the conditions under which they might occur. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to static DFT calculations. mdpi.compensoft.net For this compound, MD simulations can be used to explore the different spatial arrangements (conformations) of the flexible propyl chain and determine their relative stabilities. nih.gov

Furthermore, these simulations can model how the molecule interacts with other molecules, such as solvents or biological macromolecules. researchgate.netnih.gov This is essential for understanding properties like solubility and how the molecule might bind to a receptor. By simulating the system's evolution over time, researchers can gain a detailed picture of the intermolecular forces at play. researchgate.netnih.gov

Aromaticity Analysis of the 1,2,4-Oxadiazole Ring

The aromaticity of the 1,2,4-oxadiazole ring is a subject of theoretical investigation. While considered an aromatic heterocycle, it has a relatively low level of aromaticity. chim.itresearchgate.net This characteristic, combined with the weak O-N bond, makes the ring susceptible to rearrangements. researchgate.net Computational methods are used to quantify the degree of aromaticity. Techniques such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are employed to assess the extent of electron delocalization within the ring. researchgate.net The substituents on the oxadiazole ring can influence its electronic properties and, consequently, its aromatic character. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

The prediction of chemical reactivity is largely governed by the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comirjweb.com The HOMO is the orbital with the highest energy that is occupied by electrons and represents the molecule's ability to donate electrons; a higher HOMO energy corresponds to a greater electron-donating capacity. irjweb.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and signifies the molecule's ability to accept electrons; a lower LUMO energy indicates a better electron acceptor. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity and stability. irjweb.comwikipedia.org A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity, low kinetic stability, and high polarizability. irjweb.comresearchgate.net A large energy gap implies high stability and consequently, lower chemical reactivity. irjweb.com

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated using Density Functional Theory (DFT) principles. These include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) : This descriptor measures the ability of a molecule to attract electrons. nih.govpnas.org It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η) : This represents the resistance of a molecule to a change in its electron distribution or charge transfer. pnas.orgscispace.com Hard molecules possess a large HOMO-LUMO gap, while soft molecules have a small gap. scispace.com

Chemical Softness (S) : As the reciprocal of hardness (S = 1/η), softness is a measure of a molecule's polarizability. irjweb.com A molecule with a higher softness value is generally more reactive. irjweb.com

While specific computational studies for this compound are not available in the cited literature, a hypothetical set of quantum chemical descriptors is presented in the table below for illustrative purposes. These values are representative of what would be obtained from a typical DFT calculation and are used here to explain their predictive power.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) | Predicted Chemical Characteristic |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -7.50 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.15 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.35 | Relates to kinetic stability and chemical reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.825 | Measures the power to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.675 | Measures resistance to charge transfer. |

| Chemical Softness | S | 1/2η | 0.187 | Indicates higher reactivity and polarizability. |

The hypothetical values in the table would suggest that this compound is a moderately reactive molecule, indicated by its significant HOMO-LUMO energy gap. A lower LUMO energy value points to the compound's capacity to act as an electrophile, likely at the carbon atom of the carbaldehyde group or the C5 position of the oxadiazole ring, making it susceptible to nucleophilic attack. The relatively high electronegativity value further supports its ability to attract electrons. The chemical hardness suggests considerable stability, yet the softness value indicates a degree of polarizability that allows for chemical interactions. Such computational analyses are invaluable for rationalizing the reactivity patterns of heterocyclic compounds and guiding the design of new chemical entities. nih.gov

Applications and Research Significance of 1,2,4 Oxadiazole 5 Carbaldehyde in Scientific Research and Materials Science

Role as a Key Building Block in Advanced Organic Synthesis

The 1,2,4-oxadiazole (B8745197) moiety is a crucial building block in the design and synthesis of functional molecules, largely due to its metabolic stability and its capacity to act as a bioisostere for amide and ester groups. chim.itresearchgate.net The presence of a carbaldehyde group further enhances its synthetic utility.

Compounds like 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde are valuable precursors for constructing more complex molecular structures. The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, including condensations, reductive aminations, and Wittig reactions. This reactivity allows for the straightforward attachment of the 1,2,4-oxadiazole core to other molecular fragments, enabling the assembly of intricate architectures. nih.gov

The synthesis of the 1,2,4-oxadiazole ring itself is typically achieved through methods such as the cyclization of O-acylamidoximes or the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. nih.govchim.itresearchgate.net This accessibility makes it a readily available starting point for multistep synthetic sequences. For instance, a DNA-conjugated aryl nitrile can be converted to an amidoxime (B1450833), which then undergoes O-acylation and subsequent cyclodehydration to form the 3,5-disubstituted 1,2,4-oxadiazole structure. nih.gov This demonstrates its role as a programmable unit in complex, multistep synthetic pathways.

The 1,2,4-oxadiazole ring is an ideal scaffold for creating libraries of heterocyclic analogs for structure-activity relationship (SAR) studies, particularly in drug discovery. nih.govresearchgate.net By maintaining the core heterocycle and systematically modifying the substituents at the C3 and C5 positions, chemists can fine-tune the steric, electronic, and physicochemical properties of the resulting molecules.

The aldehyde functionality at the C5 position is particularly advantageous for this purpose, as it can be converted into a diverse range of other functional groups or used to link the oxadiazole scaffold to other heterocyclic systems. This versatility has established the 1,2,4-oxadiazole nucleus as a "privileged" structure in medicinal chemistry, appearing in numerous compounds investigated for anticancer, anti-inflammatory, and neuroprotective activities. nih.govnih.gov

Utility in Materials Science Research

The unique electronic properties and thermal stability of the 1,2,4-oxadiazole ring have led to its incorporation into a variety of advanced materials. nih.gov The electron-deficient nature of the ring makes it particularly suitable for applications in electronics and photonics.

Oxadiazole derivatives, including both 1,2,4- and 1,3,4-isomers, are widely investigated for their use in organic light-emitting diodes (OLEDs). nih.govrsc.org Their strong electron-withdrawing character results in low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates efficient electron injection and transport. acs.orgmdpi.com This makes them excellent candidates for electron transport materials (ETMs) and host materials in OLED devices.

The intrinsic asymmetry of the 1,2,4-oxadiazole ring has been specifically utilized to create bipolar host materials with high triplet energies (>2.80 eV), which are critical for developing efficient blue phosphorescent OLEDs. acs.org The high thermal and chemical stability associated with the oxadiazole core contributes to the operational longevity of these devices. nih.gov

| Oxadiazole Derivative Class | Application in Optoelectronics | Key Properties & Findings | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole Isomers (DCzmOXD-1, etc.) | Host materials for blue phosphorescent OLEDs | Exhibit high triplet energies (>2.80 eV). Device achieved efficiencies of 23.0 cd/A and 11.2% EQE. | acs.org |

| 1,3,4-Oxadiazole (B1194373) Derivatives | Electron Transport Materials (ETMs) | Strong electron-withdrawing ability lowers LUMO energy, promoting efficient electron injection and transport. | mdpi.com |

| Carbazole-Oxadiazole Hybrids (A–D–A′ type) | ETMs and n-type acceptors for OLEDs | Exhibit electron currents 3-5 orders of magnitude higher than commercial ETMs. Achieved >22% EQE in TADF OLEDs. | rsc.org |

| 2,5-Diaryl-1,3,4-oxadiazoles | Luminescent materials and ETMs for OLEDs | Good candidates for electroluminescent devices due to favorable optical and electronic properties. | rsc.org |

The oxadiazole core is also a component of scintillating materials, which are compounds that absorb high-energy radiation and re-emit it as light. This property is valuable in radiation detection and medical imaging. nih.gov Both 1,2,4- and 1,3,4-oxadiazole derivatives have been explored for these applications. nih.govnih.gov The aromatic and conjugated nature of the heterocyclic system is key to its ability to fluoresce efficiently upon excitation. Studies on 1,3,4-oxadiazole derivatives have detailed their spectral and scintillation characteristics in solutions like toluene (B28343) and polystyrene. osti.gov

The nitrogen atoms within the 1,2,4-oxadiazole ring can act as donor sites, making the heterocycle a valuable ligand for coordinating with metal ions. This has led to the synthesis of a variety of metal complexes and coordination polymers with novel structures and properties. nih.gov

Researchers have successfully synthesized complexes of 1,2,4-oxadiazole-based ligands with metals such as palladium(II), silver(I), copper(II), and zinc(II). nih.govacs.org These coordination compounds can form diverse architectures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional polymers. Such materials are of interest for their potential applications in catalysis, gas storage, and as luminescent materials. For example, zinc(II) and copper(II) complexes with pyridyl-substituted oxadiazole ligands have been shown to be luminescent in the solid state. acs.org

| Oxadiazole Ligand Type | Metal Ion(s) | Resulting Structure | Reference |

|---|---|---|---|

| Bi-1,2,4-oxadiazole | Pd(II), Ag(I) | Mononuclear palladium(II) complex and a one-dimensional silver(I) coordination polymer. | nih.gov |

| 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole | Ni(II), Cu(II), Zn(II) | Chelating metal complexes. | nih.gov |

| 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | Zn(II) | H-bonded three-dimensional framework with rhombic channels. | acs.org |

| 2,5-bis(3-pyridyl)-1,3,4-oxadiazole | Zn(II), Cu(II) | Bimetallic macrocyclic supramolecular complexes with solid-state luminescence. | acs.org |

Future Directions in 3 Propyl 1,2,4 Oxadiazole 5 Carbaldehyde Research

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, primarily through two main pathways: the acylation of amidoximes followed by cyclization and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.netnih.gov However, the specific synthesis of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde presents unique challenges and opportunities for methodological innovation.

Future research should focus on developing one-pot synthetic procedures that offer high yields and selectivity, minimizing the need for extensive purification. nih.gov For instance, a promising avenue lies in the exploration of microwave-assisted organic synthesis (MAOS) which has been shown to dramatically reduce reaction times and improve yields for the formation of 1,2,4-oxadiazole (B8745197) rings. nih.gov

Another area of development is the use of novel catalytic systems. While traditional methods often rely on stoichiometric reagents, the development of catalytic approaches, such as those employing transition metals or organocatalysts, could lead to more sustainable and efficient syntheses. For example, the use of a PTSA-ZnCl2 catalyst has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, offering a mild and efficient alternative. organic-chemistry.org

Furthermore, flow chemistry presents a powerful platform for the synthesis of this compound. Continuous microreactor sequences can enable rapid and controlled multistep syntheses, enhancing safety and scalability. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields nih.gov | Optimization of reaction conditions (temperature, time, solvent) |

| Novel Catalytic Systems | Increased efficiency, sustainability | Development of selective catalysts (e.g., transition metal complexes, organocatalysts) |

| Flow Chemistry | Enhanced control, scalability, and safety acs.org | Design and optimization of microreactor setups for continuous production |

| One-Pot Procedures | Streamlined synthesis, reduced waste nih.gov | Identification of compatible reagents and conditions for sequential reactions |

Exploration of Advanced Functionalization Strategies and Diversification

The carbaldehyde group at the C5 position of this compound is a versatile handle for a wide range of chemical transformations. Future research should systematically explore the reactivity of this group to generate a diverse library of derivatives with novel properties and potential applications.

Advanced functionalization strategies could include:

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid would provide a key intermediate for the synthesis of amides, esters, and other acid derivatives. Conversely, reduction to an alcohol would open up pathways to ethers and halides.

Nucleophilic Addition Reactions: The aldehyde can readily undergo reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and Wittig reagents, to introduce a wide variety of substituents at the C5 position. rsc.org

Condensation Reactions: Reaction with amines, hydrazines, and hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively. These reactions are crucial for creating larger, more complex molecules and for linking the oxadiazole core to other pharmacophores or functional units.

Cross-Coupling Reactions: While not directly applicable to the aldehyde, its conversion to a halide or triflate would enable the use of powerful cross-coupling methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig reactions to form carbon-carbon and carbon-heteroatom bonds.

The 1,2,4-oxadiazole ring itself can also be a target for functionalization, although it is generally more challenging due to its relatively low aromaticity and the presence of a weak O-N bond. researchgate.net Research into selective metalation of the oxadiazole ring, for instance using sterically hindered TMP-magnesium and TMP-zinc bases, could provide a route to further substitution on the heterocyclic core. acs.org

| Functionalization Target | Reaction Type | Potential Products |

| C5-Carbaldehyde | Oxidation | Carboxylic acids, amides, esters |

| C5-Carbaldehyde | Reduction | Alcohols, ethers, halides |

| C5-Carbaldehyde | Nucleophilic Addition | Secondary alcohols, alkenes |

| C5-Carbaldehyde | Condensation | Imines, hydrazones, oximes |

| 1,2,4-Oxadiazole Ring | Metalation-Substitution | Further substituted oxadiazoles |

In-depth Computational Modeling for Structure-Reactivity Correlations and Predictive Design

Computational chemistry offers a powerful toolkit for understanding the structure, reactivity, and properties of molecules like this compound. Future research should leverage in-depth computational modeling to establish clear structure-reactivity correlations and to guide the predictive design of new derivatives with desired functionalities.

Quantum chemical modeling, using methods such as Density Functional Theory (DFT), can be employed to:

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and energy profiles of synthetic and functionalization reactions, aiding in the optimization of reaction conditions. chemintech.ru

Predict Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra can assist in the characterization of newly synthesized compounds.

Analyze Electronic Structure: Understanding the distribution of electron density and molecular orbitals can help predict the reactivity of different sites within the molecule. For instance, calculating electrostatic potential maps can identify the most likely sites for nucleophilic and electrophilic attack.

Correlate Structure with Activity: For potential applications in medicinal chemistry or materials science, computational models can be used to correlate specific structural features with biological activity or material properties. mdpi.comnih.gov This can involve molecular docking studies to predict binding affinities to biological targets or calculations of electronic properties relevant to material performance. nih.gov

A systematic computational investigation of a virtual library of this compound derivatives could accelerate the discovery of compounds with optimal properties for specific applications, thereby reducing the need for extensive and costly experimental screening.

Expanding Applications in Emerging Fields of Chemical Science and Materials Engineering

While 1,2,4-oxadiazoles have been extensively explored in medicinal chemistry as bioisosteres for amides and esters, the unique substitution pattern of this compound may unlock applications in other emerging fields. nih.gov

In materials science , the 1,2,4-oxadiazole ring is known for its thermal and chemical stability. nih.gov This property, combined with the potential for extensive functionalization through the carbaldehyde group, makes this compound a promising building block for:

Liquid Crystals: The rigid 1,2,4-oxadiazole core can act as a mesogenic unit, and modification of the substituents can be used to tune the liquid crystalline properties. lifechemicals.com

Luminescent Materials: Derivatives of 1,2,4-oxadiazoles have been investigated for their potential use in organic light-emitting diodes (OLEDs). rsc.org The carbaldehyde group provides a convenient point for attaching chromophoric units to the oxadiazole core.

Energetic Materials: The 1,2,4-oxadiazole ring is a component of some high-energy density materials. researchgate.netfrontiersin.org Research in this area would involve the introduction of energetic functionalities (e.g., nitro groups) onto the core structure.

In the realm of chemical biology , the aldehyde functionality can be used for bioconjugation, allowing the 1,2,4-oxadiazole scaffold to be attached to proteins, nucleic acids, or other biomolecules. This could lead to the development of novel chemical probes or targeted therapeutic agents.

The future of research on this compound is rich with possibilities. A concerted effort combining innovative synthetic chemistry, advanced functionalization strategies, insightful computational modeling, and a creative approach to exploring new applications will undoubtedly reveal the full potential of this intriguing molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.